N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide is an organic compound that features a thiophene ring substituted with an acetyl group, an ethyl chain, and a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 5-acetylthiophene and 4-chlorophenoxyacetic acid.
Step 1 Formation of Intermediate: 5-acetylthiophene is reacted with ethylene oxide in the presence of a base to form 2-(5-acetylthiophen-2-yl)ethanol.
Step 2 Conversion to Amine: The intermediate is then converted to 2-(5-acetylthiophen-2-yl)ethylamine using a reductive amination process.
Step 3 Amide Formation: Finally, 2-(5-acetylthiophen-2-yl)ethylamine is reacted with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetyl group on the thiophene ring can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the thiophene ring.
Biology
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and chlorophenoxy moiety may facilitate binding to specific sites, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide is unique due to the specific combination of the thiophene ring, acetyl group, and chlorophenoxy moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11(19)15-7-6-14(22-15)8-9-18-16(20)10-21-13-4-2-12(17)3-5-13/h2-7H,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMACRXMKIRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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